molecular formula C14H9FO2 B2793940 3-(4-Fluorophenyl)-1-benzofuran-5-ol CAS No. 1035798-84-5

3-(4-Fluorophenyl)-1-benzofuran-5-ol

Cat. No. B2793940
CAS RN: 1035798-84-5
M. Wt: 228.222
InChI Key: SWSXBTOSUAANFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-1-benzofuran-5-ol, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of marijuana and other cannabinoids. In

Scientific Research Applications

3-(4-Fluorophenyl)-1-benzofuran-5-ol has potential applications in scientific research due to its ability to bind to and activate the cannabinoid receptors. This compound can be used to study the effects of cannabinoid receptor activation on various physiological and biochemical processes. For example, 3-(4-Fluorophenyl)-1-benzofuran-5-ol has been shown to induce hypothermia in mice, which could be useful in studying the regulation of body temperature. Additionally, 3-(4-Fluorophenyl)-1-benzofuran-5-ol has been used to investigate the role of cannabinoid receptors in pain perception, inflammation, and anxiety.

Mechanism of Action

3-(4-Fluorophenyl)-1-benzofuran-5-ol binds to the cannabinoid receptors, which are located throughout the body and brain. Activation of these receptors leads to a variety of effects, including changes in mood, appetite, and pain perception. 3-(4-Fluorophenyl)-1-benzofuran-5-ol is a potent agonist of the cannabinoid receptors, meaning that it binds with high affinity and activates the receptors to a greater extent than other cannabinoids.
Biochemical and Physiological Effects:
3-(4-Fluorophenyl)-1-benzofuran-5-ol has been shown to induce a variety of biochemical and physiological effects in animal models. These effects include hypothermia, analgesia, and changes in locomotor activity. 3-(4-Fluorophenyl)-1-benzofuran-5-ol has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects could be useful in studying the role of these neurotransmitters in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

3-(4-Fluorophenyl)-1-benzofuran-5-ol has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, 3-(4-Fluorophenyl)-1-benzofuran-5-ol is a potent agonist of the cannabinoid receptors, which allows for the study of the effects of cannabinoid receptor activation on various physiological and biochemical processes. However, there are also limitations to the use of 3-(4-Fluorophenyl)-1-benzofuran-5-ol in laboratory experiments. For example, the effects of 3-(4-Fluorophenyl)-1-benzofuran-5-ol may be different in humans compared to animal models, which could limit the translatability of research findings.

Future Directions

There are several future directions for research on 3-(4-Fluorophenyl)-1-benzofuran-5-ol. One area of interest is the role of cannabinoid receptors in the regulation of body temperature. 3-(4-Fluorophenyl)-1-benzofuran-5-ol has been shown to induce hypothermia in animal models, but the mechanisms underlying this effect are not well understood. Additionally, 3-(4-Fluorophenyl)-1-benzofuran-5-ol could be useful in studying the role of cannabinoid receptors in pain perception, inflammation, and anxiety. Further research is needed to elucidate the effects of 3-(4-Fluorophenyl)-1-benzofuran-5-ol on these processes and to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol involves the reaction of 4-fluorophenylacetic acid with benzofuran-5-ol in the presence of a catalyst. This reaction results in the formation of 3-(4-Fluorophenyl)-1-benzofuran-5-ol, which can then be purified using various techniques such as column chromatography. The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol is relatively straightforward and can be performed in a laboratory setting with basic equipment.

properties

IUPAC Name

3-(4-fluorophenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXBTOSUAANFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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